molecular formula C11H15N5OS B6437446 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2548986-51-0

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6437446
CAS No.: 2548986-51-0
M. Wt: 265.34 g/mol
InChI Key: SBBWLBQSWNUCAE-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that features both oxazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the formation of the oxazole and thiadiazole rings followed by their attachment to the piperazine moiety. One common method involves the cyclodehydration of β-hydroxy amides to form oxazolines, which are then oxidized to oxazoles . The thiadiazole ring can be synthesized through the reaction of thiosemicarbazides with appropriate reagents .

Industrial Production Methods

Industrial production methods for such compounds often involve continuous flow synthesis techniques to ensure high yield and purity. For example, the use of Deoxo-Fluor® for the cyclodehydration step and manganese dioxide for the oxidation step can be adapted to flow chemistry setups .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: Both the oxazole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The oxazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of oxazole and thiadiazole rings in a single molecule, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these rings.

Properties

IUPAC Name

5-methyl-3-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-9-6-10(13-17-9)8-15-2-4-16(5-3-15)11-7-12-18-14-11/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWLBQSWNUCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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